molecular formula C19H20N2OS B2605125 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-76-5

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2605125
CAS No.: 851412-76-5
M. Wt: 324.44
InChI Key: DUXSCMBCMMOXII-UHFFFAOYSA-N
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Description

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a unique structure combining an indole ring, a thioether linkage, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the 2,5-dimethylbenzyl group. The final step involves the formation of the thioether linkage and the acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thioether linkage, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indole ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or benzyl moieties.

Scientific Research Applications

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, while the thioether linkage and acetamide group can modulate its binding affinity and specificity. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thioether-containing molecules, such as:

  • 2-((1-(2,5-dimethylphenyl)-1H-indol-3-yl)thio)acetamide
  • 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanol
  • 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propionamide

Uniqueness

What sets 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the 2,5-dimethylbenzyl group enhances its hydrophobicity and potential interactions with lipid membranes, while the thioether linkage provides a site for further chemical modification.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-13-7-8-14(2)15(9-13)10-21-11-18(23-12-19(20)22)16-5-3-4-6-17(16)21/h3-9,11H,10,12H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXSCMBCMMOXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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